molecular formula C8H6I2O2 B2870222 3,5-Diiodo-4-methoxybenzaldehyde CAS No. 32024-14-9

3,5-Diiodo-4-methoxybenzaldehyde

Cat. No. B2870222
CAS RN: 32024-14-9
M. Wt: 387.943
InChI Key: KDZWGCFOYVWUNT-UHFFFAOYSA-N
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Description

3,5-Diiodo-4-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6I2O2 . It has an average mass of 387.941 Da and a monoisotopic mass of 387.845703 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 6 hydrogen atoms, 2 iodine atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

This compound has a flash point of 201.8±28.7 °C and an index of refraction of 1.701 . Its molar refractivity is 65.5±0.3 cm³ .

Scientific Research Applications

Spectroscopic and Quantum Chemical Investigations

  • Spectroscopic Analysis: Derivatives of vanillin, such as 4-hexyloxy-3-methoxybenzaldehyde, have been extensively investigated using spectroscopic techniques and density functional theory. These studies focus on understanding the optimized geometry, vibrational frequencies, NMR chemical shifts, and UV-visible spectra of these compounds (Abbas, Gökce, & Bahçelī, 2016).

Intramolecular Charge Transfer Effects

  • Charge Transfer Studies: Research on similar compounds, like 4-hydroxy-3-methoxybenzaldehyde, reveals insights into their absorption and fluorescence spectral characteristics in various solvents, contributing to a deeper understanding of their intramolecular charge transfer effects (Rajendiran & Balasubramanian, 2008).

Synthesis and Structural Characterizations

  • Schiff Bases Synthesis: Schiff bases derived from benzyloxybenzaldehyde derivatives, similar to 3,5-Diiodo-4-methoxybenzaldehyde, demonstrate the potential for forming complexes with various metal ions, showcasing their relevance in coordination chemistry (Güler, Hayvalı, Dal, & Hökelek, 2012).

Electrosynthesis Applications

  • Paired Electrolysis: The paired electrolysis process, utilizing compounds like 4-methoxybenzaldehyde, demonstrates the synthesis of valuable chemicals with high efficiency and selectivity. This process highlights the potential of this compound in similar applications (Sherbo et al., 2018).

Antioxidant Activity Evaluation

  • Antioxidant Properties: Derivatives of vanillin, including halogenated benzaldehydes, have been synthesized and evaluated for their antioxidant activities, suggesting potential applications for this compound in this field (Rijal, Haryadi, & Anwar, 2022).

Molecular and Biosynthetic Studies

  • Biosynthesis and Medicinal Properties: Methoxybenzaldehydes in plants, including compounds related to this compound, play significant roles in food, cosmetic, and pharmaceutical industries. Their biosynthesis and medicinal properties have been a focus of recent studies (Kundu & Mitra, 2016).

Solubility and Activity Coefficient Studies

  • Solubility Analysis: The solubility of compounds like 5-chloro-4-hydroxy-3-methoxybenzaldehyde in water and their infinite dilution activity coefficients have been investigated, providing valuable data for understanding the physical properties of similar compounds (Larachi et al., 2000).

High Performance Liquid Chromatography Studies

  • HPLC Analysis of Schiff Bases: Schiff bases of 4-hydroxy-3-methoxybenzaldehyde have been studied using high performance liquid chromatography and UV spectrophotometry, highlighting the potential for similar analytical techniques to be applied to this compound derivatives (Chigurupati et al., 2017).

Molecular Docking Investigations

  • Molecular Docking Studies: Investigations on 4-methoxybenzaldehyde have included molecular docking to understand its interactions and potential inhibitory activity, which could be relevant for similar studies on this compound (Ghalla et al., 2018).

Safety and Hazards

While specific safety data for 3,5-Diiodo-4-methoxybenzaldehyde is not available, it’s important to handle all chemicals with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin, eyes, or clothing .

properties

IUPAC Name

3,5-diiodo-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6I2O2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZWGCFOYVWUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1I)C=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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